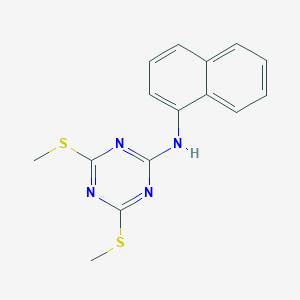![molecular formula C7H7LiS B14652294 Lithium, [2-(methylthio)phenyl]- CAS No. 51894-94-1](/img/structure/B14652294.png)
Lithium, [2-(methylthio)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [2-(methylthio)phenyl]- is an organolithium compound that features a lithium atom bonded to a phenyl ring substituted with a methylthio group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilicity and basicity, making them valuable reagents in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium, [2-(methylthio)phenyl]- can be synthesized through the reaction of 2-(methylthio)phenyl halides with lithium metal. The general reaction is as follows: [ \text{X-Ph-S-CH}_3 + 2\text{Li} \rightarrow \text{Ph-S-CH}_3\text{Li} + \text{LiX} ] where X represents a halogen such as bromine or iodine. The reaction is typically carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of organolithium compounds often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The process typically includes the use of lithium metal and the corresponding halide in a suitable solvent, with careful monitoring of temperature and reaction time to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [2-(methylthio)phenyl]- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in aromatic compounds.
Oxidation and Reduction: Can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent.
Substitution Reactions: Often carried out with halogenated aromatic compounds in the presence of a catalyst.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Sulfoxides and Sulfones: From oxidation reactions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of lithium, [2-(methylthio)phenyl]- primarily involves its role as a nucleophile. The lithium atom, being highly electropositive, imparts significant nucleophilicity to the phenyl ring, allowing it to attack electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyllithium: Another organolithium compound with similar reactivity but lacks the methylthio substituent.
Lithium, [2-(methylthio)ethyl]-: Similar structure but with an ethyl group instead of a phenyl ring.
Uniqueness
Lithium, [2-(methylthio)phenyl]- is unique due to the presence of the methylthio group, which can participate in additional chemical reactions such as oxidation to sulfoxides or sulfones. This additional functionality makes it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
51894-94-1 |
|---|---|
Formule moléculaire |
C7H7LiS |
Poids moléculaire |
130.2 g/mol |
Nom IUPAC |
lithium;methylsulfanylbenzene |
InChI |
InChI=1S/C7H7S.Li/c1-8-7-5-3-2-4-6-7;/h2-5H,1H3;/q-1;+1 |
Clé InChI |
SSKKMIFAWHUUSC-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CSC1=CC=CC=[C-]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


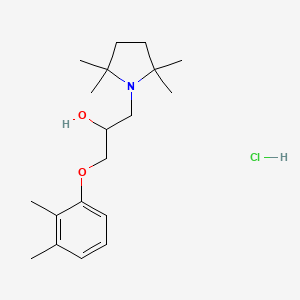
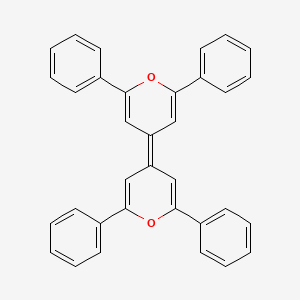
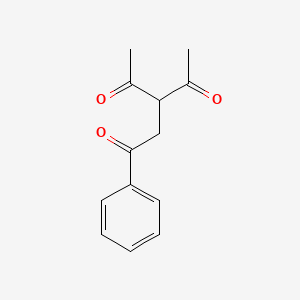
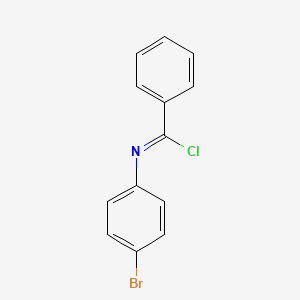
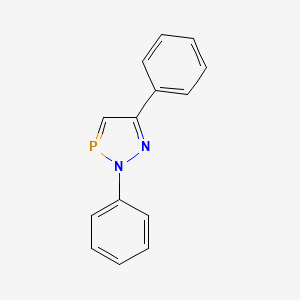
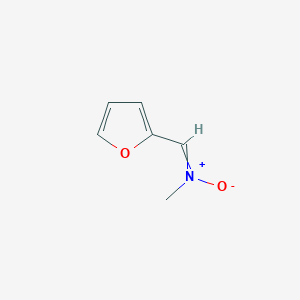
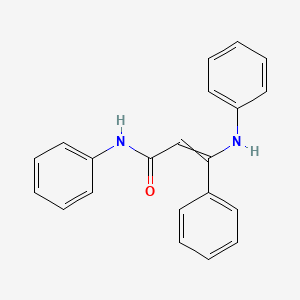
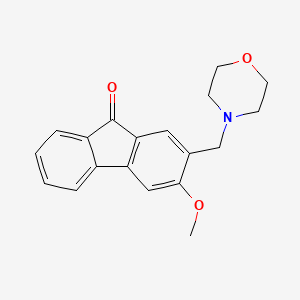
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)
![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
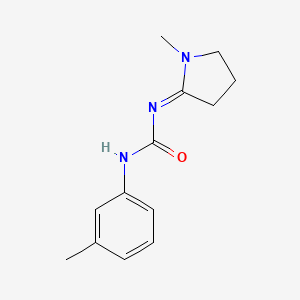
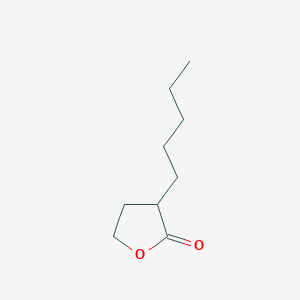
silyl sulfate](/img/structure/B14652319.png)
